molecular formula C6H10ClN3 B12890092 1-(2-Chloroethyl)-3-methyl-1H-pyrazol-5-amine

1-(2-Chloroethyl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B12890092
M. Wt: 159.62 g/mol
InChI Key: VPJPICUGJZJNKA-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-methyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloroethyl group and a methyl group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-(2-Chloroethyl)-3-methyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1H-pyrazole with 2-chloroethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Chloroethyl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The presence of the pyrazole ring allows for cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed from these reactions vary based on the specific conditions and reagents employed.

Scientific Research Applications

1-(2-Chloroethyl)-3-methyl-1H-pyrazol-5-amine has found applications in several areas of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The pyrazole ring may also contribute to its biological activity by interacting with specific receptors or proteins.

Comparison with Similar Compounds

1-(2-Chloroethyl)-3-methyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

    1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Known for its use in chemotherapy, this compound also contains a chloroethyl group but differs in its overall structure and applications.

    1-(2-Chloroethyl)-3-methyl-1H-pyrazol-4-amine: A closely related compound with a different substitution pattern on the pyrazole ring, leading to variations in its chemical and biological properties.

Properties

IUPAC Name

2-(2-chloroethyl)-5-methylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3/c1-5-4-6(8)10(9-5)3-2-7/h4H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJPICUGJZJNKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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